

Spectroscopic Profile of 2-Amino-5-bromobenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-bromobenzothiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-Amino-5-bromobenzothiazole**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

Core Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR) data for **2-Amino-5-bromobenzothiazole**. Due to the limited availability of published experimental infrared (IR) and mass spectrometry (MS) data for this specific molecule, representative data and interpretation for closely related analogs and general principles for brominated aromatic compounds are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR data for **2-Amino-5-bromobenzothiazole** have been reported and are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **2-Amino-5-bromobenzothiazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.51-7.53	m	-	2H	H-4, H-7
7.21	dd	1.8 and 8.3	1H	H-6

Solvent: MeOD

Table 2: ^{13}C NMR Spectroscopic Data for **2-Amino-5-bromobenzothiazole**

Chemical Shift (δ) ppm	Assignment
117.4	C-Br
118.8	Aromatic CH
120.4	Aromatic CH

Solvent: MeOD. Note: Not all carbon signals were reported in the available literature.

Infrared (IR) Spectroscopy

While specific experimental IR data for **2-Amino-5-bromobenzothiazole** is not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups and data from similar structures like 2-amino-6-bromobenzothiazole.

Table 3: Predicted IR Absorption Bands for **2-Amino-5-bromobenzothiazole**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400-3200	Strong, Broad	N-H Stretch	Primary Amine (-NH ₂)
3100-3000	Medium	C-H Stretch	Aromatic C-H
1640-1600	Medium	N-H Bend	Primary Amine (-NH ₂)
1600-1450	Medium-Strong	C=C Stretch	Aromatic Ring
1550-1450	Medium-Strong	C=N Stretch	Thiazole Ring
1250-1000	Medium-Strong	C-N Stretch	Aromatic Amine
850-750	Strong	C-H Bend	Aromatic Out-of-Plane
700-500	Medium-Strong	C-Br Stretch	Aryl Bromide

Mass Spectrometry (MS)

Experimental mass spectrometry data for **2-Amino-5-bromobenzothiazole** could not be located. However, the expected mass spectrum can be inferred from its molecular weight and the characteristic isotopic pattern of bromine. The molecular weight of **2-Amino-5-bromobenzothiazole** (C₇H₅BrN₂S) is 229.10 g/mol .

Table 4: Predicted Mass Spectrometry Data for **2-Amino-5-bromobenzothiazole**

m/z	Ion	Notes
229/231	[M] ⁺	Molecular ion peak with a characteristic 1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹ Br and ⁸¹ Br).

Fragmentation Pattern: Electron ionization (EI) mass spectrometry of brominated aromatic compounds typically shows the molecular ion and fragment ions resulting from the loss of the bromine atom and other small molecules. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern for fragments containing a single bromine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques, based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Sample Preparation:

- A sample of **2-Amino-5-bromobenzothiazole** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Methanol- d_4 , DMSO- d_6) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).

Data Acquisition:

- ^1H NMR: Spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

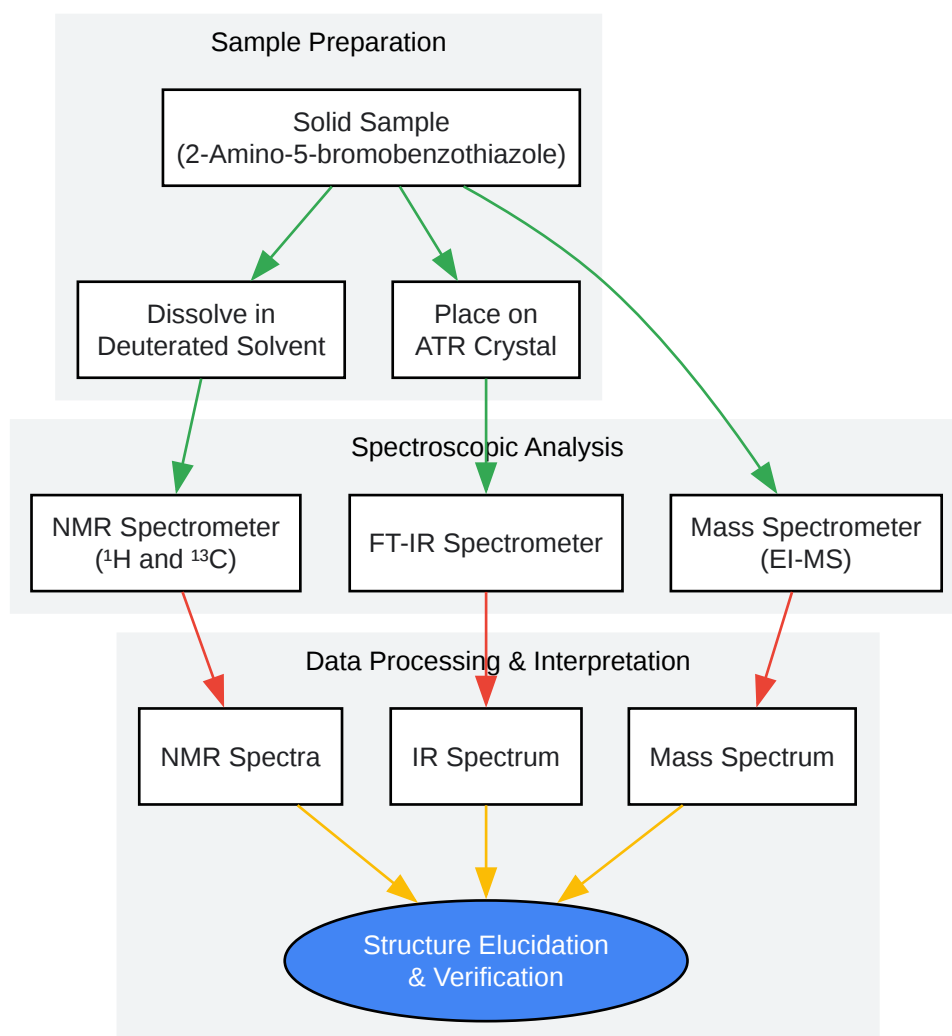
- A small amount of the solid **2-Amino-5-bromobenzothiazole** is placed directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (Electron Ionization - EI)

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **2-Amino-5-bromobenzothiazole**.



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Caption: General workflow for spectroscopic analysis.

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